3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 130182-30-8
VCID: VC21162562
InChI: InChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3
SMILES: CC1=CSC2=NC(=C(N12)C=O)C
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol

3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS No.: 130182-30-8

Cat. No.: VC21162562

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 130182-30-8

Specification

CAS No. 130182-30-8
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
IUPAC Name 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Standard InChI InChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3
Standard InChI Key ZQFFVLCBWVWJTJ-UHFFFAOYSA-N
SMILES CC1=CSC2=NC(=C(N12)C=O)C
Canonical SMILES CC1=CSC2=NC(=C(N12)C=O)C

Introduction

Chemical Properties and Structure

Basic Identification and Molecular Characteristics

3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde is characterized by specific molecular properties that define its chemical behavior and potential interactions with biological systems. The compound is identified by the CAS registry number 130182-30-8, which serves as its unique identifier in chemical databases and literature. This heterocyclic compound possesses a molecular formula of C8H8N2OS with a calculated molecular weight of 180.23 g/mol, reflecting its relatively small molecular size that may contribute to favorable pharmacokinetic properties in biological systems. The IUPAC name, 3,6-dimethylimidazo[2,1-b] thiazole-5-carbaldehyde, systematically describes its structural elements and substitution pattern, providing a standardized nomenclature for scientific communication.

Structural Features and Chemical Identifiers

The structural configuration of this compound consists of a thiazole ring fused to an imidazole ring, creating a bicyclic heterocyclic system. Two methyl groups are positioned at the 3 and 6 positions, while the reactive aldehyde functional group is located at the 5-position of the thiazole ring. This particular arrangement contributes significantly to the compound's chemical reactivity and potential interactions with biological targets. The presence of the aldehyde group offers opportunities for various chemical transformations, making this compound valuable as a building block in organic synthesis and medicinal chemistry.

The compound can be represented using various chemical identifiers that enable its precise identification and structural visualization:

Identifier TypeValue
Standard InChIInChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3
Standard InChIKeyZQFFVLCBWVWJTJ-UHFFFAOYSA-N
SMILES NotationCC1=CSC2=NC(=C(N12)C=O)C
Canonical SMILESCC1=CSC2=NC(=C(N12)C=O)C
PubChem Compound ID2785411

These identifiers facilitate database searches, computational studies, and structural comparisons with related compounds. The structural representation provides insights into potential binding modes with biological targets and serves as a foundation for structure-activity relationship studies.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde typically involves multi-step organic reactions utilizing starting materials containing imidazole and thiazole functionalities. The synthetic pathways for imidazo[2,1-b]thiazole derivatives generally follow established procedures that have been optimized to achieve good yields and high purity of the final products. The core synthetic strategy often involves the formation of the fused ring system followed by functionalization to introduce the aldehyde group at the desired position . These synthetic approaches require careful control of reaction conditions to ensure regioselectivity and minimize side product formation.

Specific Synthesis Protocols

Based on related imidazo[2,1-b]thiazole synthesis methods, one potential approach involves the initial preparation of ethyl-2-aminothiazole-4-carboxylate through the condensation of ethyl bromopyruvate and thiourea in ethanol under reflux conditions. This intermediate can then undergo cyclization with appropriately substituted phenacyl bromides to form the imidazo[2,1-b]thiazole ring system . Subsequent transformations would be necessary to introduce the aldehyde group at the 5-position and ensure the presence of methyl groups at the 3 and 6 positions.

For the preparation of related imidazo[2,1-b]thiazole derivatives, the following reaction sequence has been documented:

  • Synthesis of ethyl-2-aminothiazole-4-carboxylate (3) via condensation of ethyl bromopyruvate (2) with thiourea (1)

  • Cyclization of intermediate (3) with various phenacyl bromides (4a-e) in ethanol under reflux conditions

  • Ester hydrolysis using lithium hydroxide monohydrate to produce carboxylic acids

  • Further functionalization to introduce desired substituents

While this exact procedure may require modification for the specific synthesis of 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde, it provides a foundational framework for developing a suitable synthetic route. The aldehyde functionality might be introduced through selective reduction of a carboxylic acid derivative or via formylation reactions.

Biological Activities and Applications

Antimicrobial and Anticancer Activities

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their antimicrobial properties against various bacterial and fungal strains. The structural features of 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde suggest potential activity against pathogenic microorganisms, making it a compound of interest in the development of new antimicrobial agents. Additionally, this class of compounds has demonstrated promising anticancer activities in various cancer cell lines, potentially through mechanisms involving enzyme inhibition, DNA intercalation, or modulation of signaling pathways critical for cancer cell survival and proliferation.

Research and Development Applications

Beyond its potential therapeutic applications, 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde serves as a valuable building block in medicinal chemistry and chemical biology research. The compound's reactive aldehyde group makes it suitable for various chemical transformations, including condensation reactions, reductive aminations, and the formation of Schiff bases. These reactions can generate libraries of derivatives with diverse biological activities, facilitating structure-activity relationship studies and the identification of lead compounds for drug discovery programs. Furthermore, this compound may serve as an intermediate in the synthesis of more complex molecules with enhanced biological properties or improved pharmacokinetic profiles.

Physical Properties and Characterization

Spectroscopic Analysis

The characterization of 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde typically involves various spectroscopic techniques that provide valuable information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, reveals the specific chemical environment of hydrogen and carbon atoms within the molecule. The aldehydic proton would appear as a distinctive singlet at approximately 9-10 ppm in the ¹H NMR spectrum, while the methyl groups would show signals at higher field around 2-3 ppm. Infrared (IR) spectroscopy would indicate the presence of the aldehyde group through a characteristic strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration.

Mass Spectrometry Data

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 3,6-Dimethylimidazo[2,1-b] thiazole-5-carbaldehyde. The molecular ion peak at m/z 180.23 corresponds to the compound's molecular weight, confirming its molecular formula. Fragment ions resulting from the loss of the formyl group (CHO) or methyl groups would also be observed in the mass spectrum, providing further structural confirmation. High-resolution mass spectrometry can determine the exact mass with precision, allowing for unambiguous identification and differentiation from structural isomers or related compounds.

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